molecular formula C11H14O B072727 4-Cyclopentylphenol CAS No. 1518-83-8

4-Cyclopentylphenol

Cat. No. B072727
CAS RN: 1518-83-8
M. Wt: 162.23 g/mol
InChI Key: SNBKPVVDUBFDEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentadiene derivatives, closely related to 4-Cyclopentylphenol, involves various efficient methods, including direct arylation, palladium-catalyzed reactions, and anodic oxidation processes. These methods allow for the construction of complex molecular structures with high precision and efficiency (Brzezinski & Reynolds, 2002); (Wang et al., 2012); (Mirion et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Cyclopentylphenol has been characterized using techniques such as X-ray crystallography, which provides detailed insights into their crystalline forms and structural configurations. These analyses reveal the geometrical arrangements and conformational preferences of the cyclopentadiene core in the crystal lattice (Shi et al., 2002).

Chemical Reactions and Properties

Cyclopentadiene derivatives undergo various chemical reactions, including cycloadditions, Friedel-Crafts reactions, and others, leading to a wide array of structural motifs and functionalities. These reactions demonstrate the versatility and reactivity of the cyclopentadiene core, enabling the synthesis of complex molecules with potential applications in materials science and organic synthesis (Mizuno et al., 1994).

Physical Properties Analysis

The physical properties of cyclopentadiene derivatives, including solubility, melting and boiling points, and optical properties, are crucial for their practical applications. Research has focused on understanding these properties to tailor the compounds for specific uses, such as in organic electronics or as intermediates in chemical syntheses (Fei et al., 2013).

Scientific Research Applications

  • Environmental Monitoring and Treatment :

    • Detection of Toxic Pollutants : A study demonstrated the use of a BiPO4/BiOCl heterojunction for the detection of 4-chlorophenol, a toxic pollutant, through a photoelectrochemical sensor. This sensor showed high sensitivity, selectivity, and stability, making it effective for monitoring water contamination (Yan et al., 2019).
  • Medical Research and Treatment :

    • Anticancer and Antimelanoma Applications : Research on 4-S-cysteaminylphenol, a related compound, has shown significant inhibition of melanoma growth. It causes selective swelling and lysis of melanocytes, indicating its potential for chemotherapy of malignant melanoma (Ito & Jimbow, 1987).
  • Chemical and Biochemical Applications :

    • Enzyme Catalysis and Biocatalysis : A study used a screening assay for flavin-dependent para-phenol oxidases, identifying 4-cyclopentylphenol as a new substrate. This assay aids in enzyme engineering and evaluating substrate specificity, broadening applications in biocatalysis (Ewing et al., 2018).
    • Synthesis of Complex Organic Compounds : Research on synthesizing complex organic molecules, such as 4H-Cyclopenta[2,1-b:3,4-b']dithiophen-4-one, highlights the role of cyclopentylphenol derivatives in organic synthesis (Brzezinski & Reynolds, 2002).
  • Analytical Chemistry :

    • Separation and Analysis of Organic Compounds : A study involving cyclodextrin-modified micellar electrokinetic chromatography showed the separation of structural homologues of alkylphenols, which includes 4-cyclopentylphenol. This technique is crucial for analyzing complex mixtures in environmental samples (He & Lee, 1996).
  • Toxicology :

    • Toxicity and Degradation Studies : Investigations into the degradation of 4-chlorophenol using various catalysts provide insights into the environmental impact and toxicity of such compounds. This research is vital for understanding and mitigating the environmental effects of industrial pollutants (Guillard et al., 1999).

Safety And Hazards

4-Cyclopentylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBKPVVDUBFDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164874
Record name Phenol, 4-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylphenol

CAS RN

1518-83-8
Record name Phenol, 4-cyclopentyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838
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Record name 1518-83-8
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Record name Phenol, 4-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopentylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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